molecular formula C15H13ClN2O4 B5573416 2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide

2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide

Cat. No.: B5573416
M. Wt: 320.73 g/mol
InChI Key: LJIUCHQZZCCHDI-UHFFFAOYSA-N
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Description

2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethoxyphenyl group, and a nitro group attached to a benzamide core

Properties

IUPAC Name

2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-2-22-12-6-3-10(4-7-12)17-15(19)13-9-11(18(20)21)5-8-14(13)16/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIUCHQZZCCHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Ethoxylation: The nitrated product is then reacted with 4-ethoxyaniline in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: 2-amino-N-(4-ethoxyphenyl)-5-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chloro and ethoxyphenyl groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide
  • 2-chloro-N-(4-phenoxyphenyl)-5-nitrobenzamide
  • 2-chloro-N-(4-ethoxyphenyl)-5-(methylthio)benzamide

Uniqueness

2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Biological Activity

2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H12_{12}ClN3_{3}O3_{3}. The compound features a chloro group, an ethoxyphenyl moiety, and a nitro group, which contribute to its biological properties.

PropertyValue
Molecular Weight283.69 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P3.45 (indicative of lipophilicity)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : The introduction of the chloro group can be achieved through chlorination of the corresponding aniline derivative.
  • Esterification : The ethoxy group is introduced via an esterification reaction with ethyl alcohol.
  • Nitro Group Introduction : The nitro group is added through nitration reactions under controlled conditions.

Antimicrobial Activity

Research indicates that compounds with nitro groups exhibit significant antimicrobial properties. For instance, nitroaromatic compounds have been shown to be effective against various bacteria and parasites, including strains of Helicobacter pylori and Mycobacterium tuberculosis .

In vitro studies have demonstrated that this compound possesses potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

The mechanism of action for nitro compounds often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA and proteins. This process leads to oxidative stress within the microbial cells, ultimately resulting in cell death .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown that while the compound exhibits antibacterial properties, it also has a cytotoxic effect at higher concentrations. The selectivity index (SI) indicates that careful dosing is necessary to maximize therapeutic effects while minimizing toxicity.

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent .
  • Toxicity Assessment : In another study assessing the compound's cytotoxicity on human liver cells (HepG2), results showed IC50 values above 50 µg/mL, indicating that while it has antibacterial properties, caution is warranted due to potential hepatotoxicity at higher doses .

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